molecular formula C20H16O4S B14170841 8-(Methanesulfonyl)-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-74-8

8-(Methanesulfonyl)-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one

Cat. No.: B14170841
CAS No.: 923026-74-8
M. Wt: 352.4 g/mol
InChI Key: WEJBEGHNYAZTFS-UHFFFAOYSA-N
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Description

8-(Methanesulfonyl)-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound belonging to the class of naphthopyrans Naphthopyrans are known for their photochromic properties, meaning they can change color when exposed to light

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Methanesulfonyl)-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of methanesulfonyl chloride and phenyl-substituted naphthopyran intermediates in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-(Methanesulfonyl)-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted naphthopyrans.

Scientific Research Applications

8-(Methanesulfonyl)-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one has several scientific research applications:

    Chemistry: Used as a photochromic dye in the development of smart materials and sensors.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of photochromic lenses and coatings.

Mechanism of Action

The mechanism of action of 8-(Methanesulfonyl)-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one involves its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible structural change, leading to a color change. This process involves the breaking and forming of chemical bonds within the molecule, resulting in different isomeric forms. The molecular targets and pathways involved in this process are primarily related to the electronic transitions within the naphthopyran core.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-3H-naphtho[2,1-b]pyran: Another naphthopyran with similar photochromic properties.

    3,4-Dihydro-2H-pyran: A simpler pyran derivative used in various organic syntheses.

    4-(Dicyanomethylene)-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran: A well-known fluorescent dye with applications in sensing and imaging.

Uniqueness

8-(Methanesulfonyl)-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct photochromic and chemical properties. Its methanesulfonyl group enhances its reactivity and potential for further functionalization, making it a versatile compound for various applications.

Properties

CAS No.

923026-74-8

Molecular Formula

C20H16O4S

Molecular Weight

352.4 g/mol

IUPAC Name

8-methylsulfonyl-10-phenyl-1H-benzo[g]isochromen-4-one

InChI

InChI=1S/C20H16O4S/c1-25(22,23)15-8-7-14-9-17-18(11-24-12-19(17)21)20(16(14)10-15)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3

InChI Key

WEJBEGHNYAZTFS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C3=C(C=C2C=C1)C(=O)COC3)C4=CC=CC=C4

Origin of Product

United States

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